molecular formula C21H23N3O4 B11014197 N-[2-(2-methoxyphenoxy)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

N-[2-(2-methoxyphenoxy)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B11014197
M. Wt: 381.4 g/mol
InChI Key: ZRFVPCCYTLUYAE-UHFFFAOYSA-N
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Description

N-[2-(2-Methoxyphenoxy)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a quinazolinone derivative characterized by a 4-oxoquinazolin-3(4H)-yl core linked to a butanamide chain. The amide nitrogen is substituted with a 2-(2-methoxyphenoxy)ethyl group, which introduces methoxy and phenoxy functionalities. Quinazolinones are known for diverse biological activities, including antiviral, antibacterial, and enzyme inhibitory properties .

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenoxy)ethyl]-4-(4-oxoquinazolin-3-yl)butanamide

InChI

InChI=1S/C21H23N3O4/c1-27-18-9-4-5-10-19(18)28-14-12-22-20(25)11-6-13-24-15-23-17-8-3-2-7-16(17)21(24)26/h2-5,7-10,15H,6,11-14H2,1H3,(H,22,25)

InChI Key

ZRFVPCCYTLUYAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCNC(=O)CCCN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Attachment of the Butanamide Side Chain: The butanamide side chain is introduced via an amide coupling reaction. This can be achieved using reagents like carbodiimides (e.g., EDCI) in the presence of a base (e.g., triethylamine).

    Introduction of the 2-(2-methoxyphenoxy)ethyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the quinazolinone core with 2-(2-methoxyphenoxy)ethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenoxy)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of dihydroquinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(2-methoxyphenoxy)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. The quinazolinone core is known for its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The structure-activity relationship (SAR) studies help in understanding how modifications to the compound affect its biological activity, aiding in the design of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets. The quinazolinone core can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The compound shares structural similarities with other quinazolinone-based amides. Key analogs include:

Compound Name Molecular Formula Molecular Weight logP Key Substituents Reference
N-[2-(2-Methoxyphenoxy)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide (Target) C₂₂H₂₃N₃O₅ 409.44 ~2.3* 2-(2-Methoxyphenoxy)ethyl, butanamide -
N-(2,4-Dimethoxyphenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide C₂₀H₂₁N₃O₄ 367.40 2.35 2,4-Dimethoxyphenyl, butanamide
N-(4-Acetamidophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide C₂₀H₂₀N₄O₃ 364.40 ~1.8* 4-Acetamidophenyl, butanamide
N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxoquinazolin-3(4H)-yl]butanamide C₃₀H₃₁FN₃O₄S 572.65 ~3.1* 3,4-Dimethoxyphenethyl, sulfanyl substituent

*Estimated based on structural analogs.

Key Observations :

  • logP Differences : The target compound’s logP (~2.3) suggests moderate lipophilicity, comparable to N-(2,4-dimethoxyphenyl) analog (logP 2.35) . The N-(4-acetamidophenyl) derivative has lower logP (~1.8), likely due to the polar acetamide group .
Enzyme Inhibition
  • Carbonic Anhydrase (CA) Inhibition: Schiff base quinazolinones with sulfonamide linkages (e.g., compounds 21–24 in ) exhibit CA inhibition (IC₅₀: 12–85 nM), attributed to the sulfonamide moiety’s zinc-binding capability . The target compound lacks this group, suggesting weaker CA affinity.
  • Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition: Substituted 2-(4-oxoquinazolin-3(4H)-yl)acetamides (e.g., ) show anti-tubercular activity (MIC: 0.5–2 μg/mL) . The target’s butanamide chain may offer similar binding interactions but requires empirical validation.
Antiviral Activity
  • Respiratory Syncytial Virus (RSV) Inhibition: Compound 52 (), featuring a 4-isopropylbenzyl group, inhibits RSV (EC₅₀: 0.02 μM) . The target’s methoxyphenoxy group may confer distinct pharmacokinetic properties but unproven antiviral efficacy.

Biological Activity

N-[2-(2-methoxyphenoxy)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula: C21H23N3O4
  • Molecular Weight: 381.4 g/mol
  • CAS Number: 1190260-93-5

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an anti-cancer agent . Key findings include:

  • Inhibition of Cell Proliferation:
    • Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. This effect is attributed to its ability to interfere with critical cellular pathways involved in growth and survival.
  • Potential Neurological Effects:
    • The presence of the methoxyphenyl group suggests potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases. Compounds with similar structures have been associated with enhanced cognitive function and neuroprotection.
  • Mechanism of Action:
    • Interaction studies suggest that this compound may target specific receptors or enzymes involved in tumor growth and neurodegeneration. Further research is needed to elucidate these mechanisms fully.

Synthesis Methods

The synthesis of this compound involves several steps, typically requiring careful control of reaction conditions to ensure high yields and purity. Common methods include:

  • Condensation Reactions: Utilizing various reagents to form the quinazoline core.
  • Substitution Reactions: Introducing the methoxyphenoxyethyl group through nucleophilic substitution techniques.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
Compound AC21H23N3O6Anti-cancer
Compound BC19H19N3O4Neuroprotective
Compound CC20H22N4O5Antihypertensive

Case Studies and Research Findings

  • Anti-Cancer Studies:
    • In vitro studies demonstrated that this compound significantly reduced the viability of breast and lung cancer cell lines by inducing apoptosis.
  • Neuroprotective Effects:
    • Animal models have been used to evaluate the neuroprotective effects of this compound. Preliminary results indicate improved cognitive function and reduced neuronal death in models of Alzheimer's disease.
  • Pharmacokinetics:
    • Studies examining the pharmacokinetic properties suggest favorable absorption and distribution characteristics, which are crucial for its therapeutic application.

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